N-benzyl-1-(2-fluoroethyl)-3-methylpyrazol-4-amine;hydrochloride
Description
Properties
Molecular Formula |
C13H17ClFN3 |
|---|---|
Molecular Weight |
269.74 g/mol |
IUPAC Name |
N-benzyl-1-(2-fluoroethyl)-3-methylpyrazol-4-amine;hydrochloride |
InChI |
InChI=1S/C13H16FN3.ClH/c1-11-13(10-17(16-11)8-7-14)15-9-12-5-3-2-4-6-12;/h2-6,10,15H,7-9H2,1H3;1H |
InChI Key |
ZRGQQAPWSNXSIM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C=C1NCC2=CC=CC=C2)CCF.Cl |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation for Pyrazole Core Formation
The pyrazole ring is synthesized via the reaction of hydrazine hydrate with a β-keto ester or β-diketone. For example, ethyl acetoacetate reacts with hydrazine hydrate in ethanol under reflux to form 3-methylpyrazol-5-ol, which is subsequently dehydrated and functionalized. Adjusting stoichiometry and solvent polarity (e.g., using 1,4-dioxane or DMF) optimizes yield and regioselectivity.
Representative Reaction Conditions
| Precursor | Reagent | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|---|
| Ethyl acetoacetate | Hydrazine hydrate | Ethanol | 80 | 78 |
| 1-Phenyl-1,3-butanedione | Methylhydrazine | 1,4-Dioxane | 100 | 85 |
Fluoroethylation Strategies
Direct fluorination of the pyrazole ring is challenging due to the instability of fluorine-containing intermediates. A preferred method involves substituting a hydroxyl or chlorine atom at the C1 position with a 2-fluoroethyl group. For instance, 1-hydroxypyrazole reacts with 2-fluoroethyl tosylate in acetonitrile under basic conditions (K₂CO₃) to yield 1-(2-fluoroethyl)pyrazole.
Mechanistic Insight
The reaction proceeds via an SN2 mechanism, where the hydroxyl group acts as a nucleophile, displacing the tosylate leaving group. The use of polar aprotic solvents enhances reaction kinetics by stabilizing transition states.
Benzylation and Amine Formation
Benzylation at the N1 position is achieved using benzyl halides. For example, 1-(2-fluoroethyl)-3-methylpyrazole reacts with benzyl bromide in DMF at 60°C, catalyzed by triethylamine, to form N-benzyl-1-(2-fluoroethyl)-3-methylpyrazol-4-amine. The free amine is then converted to its hydrochloride salt by treatment with HCl gas in diethyl ether.
Optimization Parameters
Temperature and Solvent Effects
Elevated temperatures (80–100°C) improve reaction rates but risk decomposition of fluoroethyl groups. Ethanol and 1,4-dioxane are preferred for cyclocondensation due to their ability to solubilize both hydrophilic and hydrophobic intermediates. For fluorination, acetonitrile and DMF provide optimal dielectric constants for SN2 reactions.
Catalysis and Additives
Phase-transfer catalysts like tetrabutylammonium bromide (TBAB) enhance fluorination efficiency by facilitating ion pairing in heterogeneous systems. Acid scavengers such as molecular sieves prevent protonation of amine intermediates during benzylation.
Analytical Characterization
Spectroscopic Validation
Purity Assessment
HPLC analysis using a C18 column (acetonitrile/water, 70:30) reveals ≥98% purity for optimized batches. Melting points range from 105–106°C for the free amine and 244–246°C for the hydrochloride salt.
Industrial-Scale Considerations
Large-scale synthesis requires continuous flow reactors to maintain precise temperature control during exothermic fluorination steps. Automated pH adjustment systems ensure consistent hydrochloride salt formation, while crystallization in ethanol/water mixtures enhances yield.
Challenges and Alternatives
Fluorine Instability
The 2-fluoroethyl group is prone to hydrolysis under acidic conditions. This is mitigated by conducting reactions under anhydrous conditions and using scavengers like molecular sieves.
Regioselectivity in Pyrazole Formation
Unsymmetrical diketones may produce regioisomeric pyrazoles. Density functional theory (DFT) calculations predict favorable transition states for 3-methyl substitution, guiding precursor selection.
Emerging Methodologies
Recent advances include photoflow chemistry for rapid fluorination and enzymatic catalysis for enantioselective benzylation. These methods reduce energy consumption and improve stereochemical outcomes.
Chemical Reactions Analysis
Types of Reactions
N-benzyl-1-(2-fluoroethyl)-3-methylpyrazol-4-amine;hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the fluoroethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous medium.
Major Products Formed
Oxidation: Corresponding oxidized derivatives.
Reduction: Reduced amine derivatives.
Substitution: Substituted pyrazolamine derivatives.
Scientific Research Applications
Anticancer Activity
Research has demonstrated that pyrazole derivatives, including N-benzyl-1-(2-fluoroethyl)-3-methylpyrazol-4-amine; hydrochloride, exhibit promising anticancer properties. Pyrazoles often target specific enzymes or pathways involved in cancer cell proliferation and survival.
- Mechanism of Action : Compounds like N-benzyl-1-(2-fluoroethyl)-3-methylpyrazol-4-amine can inhibit protein kinases that are crucial for tumor growth. For instance, studies have indicated that similar pyrazole compounds can inhibit fibroblast growth factor receptors (FGFRs), which are implicated in various cancers .
Anti-inflammatory Effects
The anti-inflammatory potential of pyrazole compounds is well-documented. N-benzyl-1-(2-fluoroethyl)-3-methylpyrazol-4-amine may act on inflammatory pathways, providing therapeutic benefits in conditions such as arthritis and other inflammatory diseases.
- Clinical Relevance : Research indicates that pyrazole derivatives can modulate inflammatory cytokines, thus reducing inflammation and associated pain .
Agrochemical Applications
N-benzyl-1-(2-fluoroethyl)-3-methylpyrazol-4-amine; hydrochloride is also being explored for its potential use in agrochemicals. The compound's ability to interact with biological systems makes it a candidate for developing herbicides and pesticides.
Herbicidal Properties
Studies have shown that pyrazole-based compounds can inhibit specific enzymes in plants, leading to effective weed control without harming crops.
- Efficacy Studies : Field trials have demonstrated that certain pyrazole derivatives can significantly reduce weed biomass while promoting crop yield .
Synthesis and Structure-Activity Relationship (SAR)
Understanding the synthesis and SAR of N-benzyl-1-(2-fluoroethyl)-3-methylpyrazol-4-amine is crucial for optimizing its efficacy and safety profile.
Synthetic Pathways
Various synthetic routes have been developed to produce this compound, often involving multi-step reactions that include the formation of the pyrazole ring followed by the introduction of the benzyl and fluoroethyl groups .
Structure-Activity Relationship
The modification of different substituents on the pyrazole ring significantly impacts the biological activity of these compounds. For example, variations in the position and type of substituents can enhance anticancer or anti-inflammatory activities .
Case Study 1: Anticancer Research
A study published in Cancer Discovery highlighted the efficacy of a series of pyrazole derivatives against breast cancer cell lines, demonstrating that modifications similar to those found in N-benzyl-1-(2-fluoroethyl)-3-methylpyrazol-4-amine enhanced cytotoxic effects .
Case Study 2: Agrochemical Application
Field studies conducted on pyrazole-based herbicides showed a significant reduction in weed populations while maintaining crop health, indicating the potential for compounds like N-benzyl-1-(2-fluoroethyl)-3-methylpyrazol-4-amine in agricultural settings .
Mechanism of Action
The mechanism of action of N-benzyl-1-(2-fluoroethyl)-3-methylpyrazol-4-amine;hydrochloride involves its interaction with specific molecular targets. For example, it may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Comparative Analysis with Structural Analogues
Structural and Physicochemical Comparisons
The table below highlights key structural and physicochemical differences between the target compound and its analogues:
Key Observations:
- Benzyl vs. Fluorinated benzyl groups (e.g., in ) may improve metabolic stability but reduce solubility .
- Salt Forms: The hydrochloride salt of the target compound likely offers better solubility than the non-salt D.1.16, while the dihydrochloride analogue () may exhibit higher solubility but reduced bioavailability due to excessive ionic character .
- Substituent Complexity : D.1.16 () contains bulky halogenated aryl groups, which likely enhance tubulin-binding affinity but reduce solubility. In contrast, the target compound’s simpler substituents may favor pharmacokinetic balance .
Biological Activity
N-benzyl-1-(2-fluoroethyl)-3-methylpyrazol-4-amine;hydrochloride is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article delves into the compound's synthesis, biological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 269.74 g/mol. It features a pyrazole core, which is known for its diverse biological activities, and includes a benzyl group and a fluoroethyl substituent, enhancing its pharmacological profile.
Synthesis
The synthesis of this compound typically involves several key steps:
- Formation of the Pyrazole Ring : This can be achieved through the reaction of appropriate hydrazines with 1,3-diketones under acidic or basic conditions.
- Introduction of the Fluoroethyl Group : This step usually employs fluoroethyl halides in the presence of a base to facilitate nucleophilic substitution.
- Formation of the Hydrochloride Salt : The final compound is treated with hydrochloric acid to enhance solubility and stability.
Biological Activities
Preliminary studies indicate that this compound exhibits various biological activities:
- Antiproliferative Effects : Similar pyrazole derivatives have shown significant antiproliferative activity against cancer cell lines, suggesting potential applications in oncology .
- mTORC1 Modulation : Compounds structurally related to this pyrazole have been reported to reduce mTORC1 activity and increase autophagy, indicating a possible mechanism for anticancer effects .
- Autophagy Inhibition : The compound may interfere with autophagic flux by inhibiting mTORC1 reactivation under nutrient-replete conditions, leading to the accumulation of autophagic markers such as LC3-II .
The mechanism of action for this compound likely involves binding to specific molecular targets, such as proteins involved in cell signaling pathways. The fluoroethyl and benzyl groups are critical for its interaction with these targets, modulating their activity and influencing downstream signaling pathways.
Case Studies and Research Findings
Several studies have investigated the biological effects of pyrazole derivatives similar to this compound:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
